Flucytosine-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

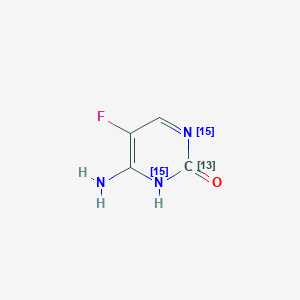

6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-DPZTXFNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][13C](=O)[15NH]C(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Fluoro Cytosine-13C,15N2

This guide provides a comprehensive overview of 5-Fluoro Cytosine-13C,15N2, an isotopically labeled form of the antifungal agent 5-Fluorocytosine (5-FC). This document details its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols, making it a valuable resource for researchers in drug development and related scientific fields.

Introduction

5-Fluoro Cytosine-13C,15N2 is a stable isotope-labeled version of 5-Fluorocytosine, a synthetic antimycotic compound. The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes makes it a crucial tool in research, particularly as an internal standard for quantitative analysis in mass spectrometry-based assays.[1][2] Its primary application lies in pharmacokinetic and metabolic studies of 5-Fluorocytosine.[1]

Physicochemical Properties

A summary of the key quantitative data for 5-Fluoro Cytosine-13C,15N2 is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 1216616-31-7 | [3][4][5] |

| IUPAC Name | 6-amino-5-fluoro-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one | [6] |

| Molecular Formula | C₃(¹³C)H₄FN(¹⁵N)₂O | [6] |

| Molecular Weight | ||

| 132.07 g/mol | [1][3][4][6] | |

| Purity and Isotopic Enrichment | ||

| Minimum Purity | >95% (HPLC) | [4] |

| 98.06% | [1] | |

| Minimum Isotopic Enrichment | 99% ¹³C, 98% ¹⁵N | [3] |

| Physical Properties | ||

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C | [4] |

Mechanism of Action

5-Fluorocytosine itself does not possess intrinsic antifungal activity. It functions as a prodrug, meaning it is converted into its active form within the target fungal cells. The isotopically labeled 5-Fluoro Cytosine-13C,15N2 is expected to follow the same metabolic pathway as its unlabeled counterpart.

The mechanism of action involves several key steps:

-

Uptake: 5-FC is transported into susceptible fungal cells via a specific enzyme called cytosine permease.[7]

-

Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU). Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC towards fungi.

-

Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is essential for the synthesis of thymidine, a crucial component of DNA. This inhibition disrupts DNA synthesis.[8][9][10]

-

Inhibition of RNA Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into fungal RNA in place of uridylic acid. This disrupts protein synthesis and leads to cell death.[8][9][10]

The following diagram illustrates the metabolic pathway and mechanism of action of 5-Fluorocytosine.

Caption: Metabolic pathway of 5-Fluorocytosine in fungal cells.

Synthesis

While specific, detailed protocols for the synthesis of 5-Fluoro Cytosine-13C,15N2 are proprietary, the general approach involves introducing the ¹³C and ¹⁵N isotopes into the pyrimidine ring structure. This is typically achieved by using labeled precursors in a multi-step chemical synthesis. Several methods for the synthesis of unlabeled 5-Fluorocytosine have been reported, which can be adapted for isotopic labeling.

One common synthetic route for unlabeled 5-Fluorocytosine starts from fluorouracil.[11] Another approach involves the condensation of fluoroacetonitrile with C1 reagents followed by cyclization with urea.[12] A general workflow for the synthesis of isotopically labeled compounds is outlined below.

Caption: A generalized workflow for the synthesis of isotopically labeled compounds.

Experimental Protocols

This section details key experimental protocols relevant to the study and application of 5-Fluoro Cytosine-13C,15N2.

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. The following is a generalized protocol based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[13]

Materials:

-

96-well flat-bottom microtiter plates

-

RPMI 1640 broth medium

-

5-Fluorocytosine stock solution

-

Fungal inoculum (e.g., Cryptococcus neoformans)

-

Sterile water or saline

-

Incubator (37°C)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Drug Dilutions: Serially dilute the 5-Fluorocytosine stock solution in RPMI 1640 broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).[13]

-

Prepare Inoculum: Prepare a standardized fungal inoculum from a fresh culture. Adjust the cell concentration to approximately 10⁵ cells/mL in sterile water or saline.[13]

-

Inoculate Plates: Add 100 µL of the fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 72 hours.[13]

-

Determine MIC: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus. This can be determined visually or by measuring the optical density using a plate reader.

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

HPLC is a common method for the quantitative analysis of 5-Fluorocytosine in biological samples. The use of 5-Fluoro Cytosine-13C,15N2 as an internal standard is crucial for accurate quantification.

Materials:

-

HPLC system with a UV or diode array detector (DAD)

-

Reverse-phase C18 column

-

Mobile phase (e.g., acetonitrile, water, and an acid like phosphoric or formic acid)

-

Plasma or other biological samples

-

5-Fluoro Cytosine-13C,15N2 (internal standard)

-

Protein precipitation agent (e.g., trichloroacetic acid)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma), add a known amount of the internal standard (5-Fluoro Cytosine-13C,15N2).

-

Precipitate proteins by adding a protein precipitation agent.

-

Centrifuge the sample and collect the supernatant.[14]

-

-

Chromatographic Analysis:

-

Inject the supernatant onto the HPLC column.

-

Elute the compounds using an appropriate mobile phase.

-

Detect 5-Fluorocytosine and the internal standard using a UV detector at a specific wavelength (e.g., 276 nm).[14]

-

-

Quantification:

-

Create a calibration curve by analyzing standards with known concentrations of 5-Fluorocytosine and a fixed concentration of the internal standard.

-

Determine the concentration of 5-Fluorocytosine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: General workflow for the quantification of 5-Fluorocytosine using HPLC.

Conclusion

5-Fluoro Cytosine-13C,15N2 is an indispensable tool for researchers and scientists in the field of antifungal drug development and analysis. Its use as an internal standard ensures accurate and reliable quantification of 5-Fluorocytosine in various biological matrices. A thorough understanding of its properties, mechanism of action, and associated experimental protocols is essential for its effective application in research and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. 5-Fluoro Cytosine-13C,15N2 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-Fluoro Cytosine-13C,15N2 | C4H4FN3O | CID 46781609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Moderate levels of 5-fluorocytosine cause the emergence of high frequency resistance in cryptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of 5-fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 13. 5-Flucytosine Longitudinal Antifungal Susceptibility Testing of Cryptococcus neoformans: A Substudy of the EnACT Trial Testing Oral Amphotericin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro Cytosine-13C,15N2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 5-Fluoro Cytosine-13C,15N2, an isotopically labeled form of the antifungal agent Flucytosine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and analytical chemistry.

Chemical and Physical Properties

5-Fluoro Cytosine-13C,15N2, also known as Flucytosine-13C,15N2, is a fluorinated pyrimidine analog. The incorporation of stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), makes it an invaluable tool for tracer studies in metabolic research and as an internal standard in quantitative analyses.[1][2]

| Property | Value | Source |

| Molecular Formula | C₃¹³CH₄F¹⁵N₂NO | [3] |

| Molecular Weight | 132.07 g/mol | [1][3][4] |

| CAS Number | 1216616-31-7 | [2][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >295 °C (decomposes) | [6] |

| Solubility | Slightly soluble in water and DMSO. | |

| Purity | ≥98% | [2] |

| Isotopic Enrichment | ≥99% ¹³C, ≥98% ¹⁵N | [2] |

Structural Information

The structural identity of 5-Fluoro Cytosine-13C,15N2 is well-defined by various chemical descriptors.

| Identifier | Value | Source |

| IUPAC Name | 6-amino-5-fluoro-1,2-dihydropyrimidin-2-one-2-¹³C-1,3-¹⁵N₂ | [4] |

| InChI | InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1 | [3] |

| InChIKey | XRECTZIEBJDKEO-DPZTXFNWSA-N | [4] |

| SMILES | NC1=C(F)C=[15NH]C(=O)[15N]=C1 | [1] |

Mechanism of Action and Metabolic Pathway

5-Fluorocytosine is a prodrug that exerts its antifungal activity after being metabolized within fungal cells.[7] It is transported into the fungal cell by cytosine permease. Inside the cell, the fungal-specific enzyme cytosine deaminase converts 5-fluorocytosine to the anticancer drug 5-fluorouracil (5-FU).[7][8] 5-FU is then further metabolized into two active forms: 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[7][8][9] This dual mechanism of action leads to the inhibition of fungal growth and cell death.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of 5-Fluoro Cytosine-13C,15N2.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: D₂O with DCl.

-

Observed Chemical Shift (δ): 7.83 ppm (doublet, ¹H, ³JHF = 4.8 Hz).[6]

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer or equivalent.

-

Solvent: D₂O with DCl.

-

Observed Chemical Shifts (δ): 130.67 ppm (doublet, ²JCF = 29.6 Hz), 135.25 ppm (doublet, ¹JCF = 232 Hz), 147.88 ppm, 153.65 ppm (doublet, ²JCF = 23.4 Hz).[6]

¹⁹F NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: D₂O with DCl.

-

Observed Chemical Shift (δ): -169.7 ppm (doublet, ¹F, ³JHF = 4.8 Hz).[6]

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and quantification of 5-Fluoro Cytosine-13C,15N2 and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma:

This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add an internal standard solution.

-

Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.[10]

Chromatographic Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

For 5-Fluorocytosine: Monitor the transition of the precursor ion to a specific product ion.

-

For 5-Fluoro Cytosine-13C,15N2 (Internal Standard): Monitor the corresponding transition for the isotopically labeled compound.

-

Data Analysis:

-

Quantify the concentration of 5-Fluorocytosine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Logical Workflow for Method Development

The development of analytical methods for 5-Fluoro Cytosine-13C,15N2 follows a structured workflow to ensure accuracy, precision, and robustness.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 5-Fluoro Cytosine-13C,15N2 | C4H4FN3O | CID 46781609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assay of flucytosine (5-fluorocytosine) in human plasma by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Isotopically Labeled 5-Fluorocytosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isotopically labeled 5-Fluorocytosine (5-FC), a crucial compound in pharmaceutical research and development. The guide details methodologies for incorporating stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), as well as the positron-emitting radioisotope Fluorine-18 (¹⁸F). The information presented is intended to equip researchers with the necessary knowledge to produce these valuable labeled compounds for use in metabolic studies, pharmacokinetic analysis, and diagnostic imaging.

Synthesis of Stable Isotope-Labeled 5-Fluorocytosine (¹³C and ¹⁵N)

The introduction of stable isotopes like ¹³C and ¹⁵N into the 5-Fluorocytosine molecule is most effectively achieved through a deconstruction-reconstruction strategy. This approach involves the chemical breakdown of the pyrimidine ring system followed by its reassembly using isotopically labeled precursors.

Deconstruction-Reconstruction Pathway

This elegant method allows for the specific placement of isotopic labels within the 5-Fluorocytosine structure. The general workflow involves two key stages:

-

Deconstruction: The 5-Fluorocytosine ring is opened to form a vinamidinium salt intermediate. This is typically achieved by reacting the parent molecule with a suitable reagent that facilitates ring cleavage.

-

Reconstruction: The pyrimidine ring is then reformed by reacting the vinamidinium salt with an isotopically labeled amidine, such as [¹³C]formamidine or [¹⁵N]formamidine. This step effectively incorporates the desired isotope into the core structure of 5-Fluorocytosine.

Experimental Protocol: Synthesis of [¹³C,¹⁵N₂]-5-Fluorocytosine (Conceptual)

Materials:

-

5-Fluorocytosine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Aniline

-

Collidine

-

Piperidine

-

[¹³C,¹⁵N₂]Formamidine acetate (or other labeled amidine salt)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvents (e.g., dichloromethane, acetonitrile)

Procedure:

-

Deconstruction to Vinamidinium Salt:

-

Dissolve 5-Fluorocytosine in anhydrous dichloromethane at low temperature (e.g., -78 °C).

-

Add trifluoromethanesulfonic anhydride, aniline, and collidine sequentially.

-

Allow the reaction to proceed, monitoring for the formation of the pyrimidinium salt intermediate.

-

Introduce piperidine to mediate the cleavage of the pyrimidinium salt to the corresponding vinamidinium salt.

-

Isolate and purify the vinamidinium salt.

-

-

Reconstruction with Labeled Amidine:

-

Dissolve the purified vinamidinium salt in an anhydrous solvent such as acetonitrile.

-

Add the isotopically labeled formamidine salt (e.g., [¹³C,¹⁵N₂]formamidine acetate) and a non-nucleophilic base like DBU.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Purify the resulting isotopically labeled 5-Fluorocytosine using techniques such as column chromatography or recrystallization.

-

Synthesis of Labeled Precursors: [¹³C] and [¹⁵N]Formamidine

The successful synthesis of labeled 5-Fluorocytosine via the deconstruction-reconstruction pathway relies on the availability of isotopically labeled formamidine. A general and convenient method for preparing formamidine acetate involves the reaction of ethyl orthoformate with ammonia. For labeled analogues, isotopically enriched starting materials would be used.

Conceptual Protocol for Labeled Formamidine Acetate:

-

Combine ethyl orthoformate and acetic acid in a reaction vessel.

-

Heat the mixture and introduce a stream of isotopically labeled ammonia ([¹⁵N]H₃) or use a [¹³C]-labeled orthoformate.

-

The formamidine acetate will crystallize from the reaction mixture upon cooling.

-

Collect the labeled formamidine acetate by filtration and wash with a suitable solvent like absolute ethanol.

Synthesis of [¹⁸F]5-Fluorocytosine

The radiosynthesis of [¹⁸F]5-Fluorocytosine is crucial for its application in Positron Emission Tomography (PET) imaging. The most common method involves the direct electrophilic fluorination of cytosine using [¹⁸F]-labeled acetylhypofluorite.

Electrophilic Fluorination Pathway

This pathway utilizes a highly reactive fluorinating agent, [¹⁸F]acetylhypofluorite, which is produced from [¹⁸F]fluoride gas. The [¹⁸F]acetylhypofluorite then reacts with cytosine to introduce the ¹⁸F isotope at the 5-position of the pyrimidine ring.

Experimental Protocol: Synthesis of [¹⁸F]5-Fluorocytosine

Materials:

-

[¹⁸F]Fluoride (produced from a cyclotron)

-

Acetyl hypofluorite precursor gas mixture (e.g., F₂ in N₂)

-

Cytosine

-

Glacial acetic acid

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Preparation of [¹⁸F]Acetylhypofluorite:

-

Produce [¹⁸F]F₂ gas from a cyclotron target.

-

Pass the [¹⁸F]F₂ gas through a heated reaction vessel containing a suitable precursor to generate [¹⁸F]acetylhypofluorite in the gas phase.

-

-

Radiolabeling Reaction:

-

Dissolve cytosine in glacial acetic acid in a reaction vessel.

-

Bubble the gaseous [¹⁸F]acetylhypofluorite through the cytosine solution at room temperature.

-

The reaction is typically rapid.

-

-

Purification:

-

The crude reaction mixture is purified using preparative HPLC to isolate the [¹⁸F]5-Fluorocytosine from unreacted cytosine and other byproducts.

-

The collected fraction containing the desired product is then reformulated in a physiologically compatible solution for in vivo use.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of isotopically labeled 5-Fluorocytosine. It is important to note that specific yields and enrichment levels can vary depending on the exact experimental conditions and the scale of the reaction.

Table 1: Synthesis of Stable Isotope-Labeled 5-Fluorocytosine

| Isotope | Labeling Method | Precursor | Reported Yield | Isotopic Purity | Chemical Purity | Reference |

| ¹³C, ¹⁵N | Deconstruction-Reconstruction | [¹³C,¹⁵N₂]Formamidine | Data not available | >99% ¹³C, >98% ¹⁵N | >98% | Commercial Source |

Table 2: Synthesis of [¹⁸F]5-Fluorocytosine

| Labeling Method | Precursor | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity | Reference |

| Electrophilic Fluorination | [¹⁸F]Acetylhypofluorite | ~20% | >95% (after HPLC) | Data not available | [1] |

Purification and Analysis

The purification and analysis of isotopically labeled 5-Fluorocytosine are critical steps to ensure the final product's quality and suitability for its intended application.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique used for both the purification of the labeled compounds and the analysis of their purity.

-

Purification: Preparative reverse-phase HPLC is commonly employed to separate the desired labeled product from starting materials, unlabeled precursors, and reaction byproducts. The choice of column, mobile phase, and gradient conditions will depend on the specific properties of the labeled 5-Fluorocytosine.

-

Analysis: Analytical HPLC with a suitable detector (e.g., UV-Vis for ¹³C/¹⁵N-labeled compounds and a radiation detector for ¹⁸F-labeled compounds) is used to determine the chemical and radiochemical purity of the final product.

Typical HPLC Conditions for 5-Fluorocytosine Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at approximately 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and determining the isotopic enrichment of the labeled 5-Fluorocytosine. High-resolution mass spectrometry can precisely measure the mass of the labeled molecule, confirming the incorporation of the desired isotopes. By analyzing the isotopic distribution of the molecular ion peak, the level of isotopic enrichment can be accurately quantified.

References

Mechanism of action of labeled 5-Fluorocytosine in biological systems

An In-depth Technical Guide to the Mechanism of Action of Labeled 5-Fluorocytosine in Biological Systems

Introduction

5-Fluorocytosine (5-FC), also known as flucytosine, is a synthetic fluorinated pyrimidine analogue developed in 1957.[1] It serves as a crucial prodrug in two primary therapeutic areas: as a systemic antifungal agent, often in combination with other drugs like amphotericin B for severe infections such as cryptococcosis and candidosis, and as a key component in gene-directed enzyme prodrug therapy (GDEPT) for cancer.[1][2] 5-FC itself possesses no intrinsic biological activity.[1] Its therapeutic effect is entirely dependent on its selective conversion into the potent antimetabolite 5-fluorouracil (5-FU) within target cells, a process that underpins its efficacy and specificity.[1][3]

The use of isotopically labeled 5-FC, such as with 14C, has been instrumental in elucidating its metabolic fate.[4][5] These labeling studies allow researchers to trace the molecule's absorption, distribution, conversion, and excretion, confirming that in humans and various animal models, the vast majority of the drug is excreted unchanged, with only minimal conversion to 5-FU by intestinal microflora, which can contribute to toxicity.[4]

Core Mechanism of Action

The mechanism of 5-FC relies on a multi-step intracellular conversion process that culminates in the disruption of both DNA and RNA synthesis in target cells, primarily fungi or cancer cells engineered to express the necessary activating enzyme.[3][6]

Selective Uptake and Activation

The specificity of 5-FC action begins with its transport into the target cell. In susceptible fungi, 5-FC is actively transported into the cell by a cytosine permease.[1][6] Once inside, the key activation step occurs: the deamination of 5-FC to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase (also known as cytidine deaminase).[1][7][8]

This enzymatic step is the cornerstone of 5-FC's selective toxicity. Fungi and certain bacteria possess cytosine deaminase, whereas mammalian cells do not.[3][9] This ensures that the highly toxic 5-FU is generated preferentially within the target organism, sparing the host.[1] In the context of cancer therapy, this selectivity is artificially conferred by transducing tumor cells with the gene for bacterial or yeast cytosine deaminase, rendering them sensitive to 5-FC treatment.[8][10]

Anabolic Pathways and Cytotoxic Effects

Following its generation, 5-FU is converted into several active metabolites through the pyrimidine salvage pathway, exerting its cytotoxic effects via two primary mechanisms: disruption of RNA synthesis and function, and inhibition of DNA synthesis.[3][11][12]

2.2.1 RNA Disruption Pathway 5-FU is first converted to 5-fluorouridine monophosphate (FUMP) by the enzyme uracil phosphoribosyltransferase (UPRTase). FUMP is then successively phosphorylated by cellular kinases to 5-fluorouridine diphosphate (FUDP) and finally to 5-fluorouridine triphosphate (FUTP).[1][11] FUTP is subsequently incorporated into RNA in place of uridine triphosphate (UTP).[13][14] The presence of 5-FU within RNA disrupts its normal processing, maturation, and function, leading to errors in protein synthesis and ultimately contributing to cell death.[6][15][16]

2.2.2 DNA Synthesis Inhibition Pathway Alternatively, FUMP can be converted to the deoxyribonucleoside monophosphate form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[11] FdUMP is a potent and irreversible inhibitor of the enzyme thymidylate synthase (TS).[17][18] TS is responsible for the crucial conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[17] FdUMP forms a stable ternary complex with thymidylate synthase and its folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[17][19] The resulting depletion of the dTMP pool and subsequent lack of deoxythymidine triphosphate (dTTP) halts DNA replication, leading to cell cycle arrest and apoptosis.[3]

The dual action of disrupting both RNA and DNA synthesis makes 5-FC a potent cytotoxic agent in susceptible cells.[20]

Quantitative Data

Table 1: In Vitro Antifungal Activity of 5-Fluorocytosine

MIC data determined by broth microdilution according to CLSI (formerly NCCLS) guidelines. Susceptibility is defined as MIC ≤4 µg/mL.

| Fungal Species | Number of Isolates | MIC90 (µg/mL) | % Susceptible | Reference |

| Candida albicans | 4,961 | 1 | 97% | [21] |

| Candida glabrata | 1,048 | 0.12 | 99% | [21] |

| Candida parapsilosis | 871 | 0.25 | 99% | [21] |

| Candida tropicalis | 818 | 1 | 92% | [21] |

| Candida krusei | 338 | 32 | 5% | [21] |

| Cryptococcus neoformans | N/A | 0.46 - 3.9 | N/A | [22] |

Table 2: Pharmacokinetic Parameters of 5-Fluorocytosine

| Parameter | Value | Species | Notes | Reference |

| Bioavailability (Oral) | 76 - 89% | Human | Rapid and almost complete absorption. | [1][6] |

| Peak Plasma Conc. (Tmax) | 1 - 2 hours | Human | In patients with normal renal function. | [1] |

| Elimination Half-life (t1/2) | 2.4 - 4.8 hours | Human | Can be significantly longer in renal impairment. | [6] |

| Protein Binding | ~4% | Human | Low binding contributes to good tissue penetration. | [23] |

| Apparent Clearance (CL/F) | 25.43 ± 2.3 L/h/m² | Human | Data for 5-FU after 370 mg/m² dose. | [24] |

| CSF Concentration | ~80% of Serum | Human | Excellent penetration into cerebrospinal fluid. | [23] |

Table 3: Toxicity and Therapeutic Monitoring

| Parameter | Value / Guideline | Significance | Reference |

| Therapeutic Peak Level | 50 - 100 mg/L | Target range for efficacy. | [1] |

| Therapeutic Trough Level | 25 - 50 mg/L | Target range to avoid resistance. | [1] |

| Toxic Peak Level | > 100 µg/mL | Increased risk of bone marrow depression and hepatotoxicity. | [25] |

| Ineffective Trough Level | < 25 µg/mL | Increased risk of therapeutic failure and resistance. | [25] |

| 5-FU Serum Conc. (from 5-FC) | 2 - 3060 ng/mL | Concentrations >1000 ng/mL are associated with haematological toxicity. | [1] |

Key Experimental Protocols

Protocol: Cytosine Deaminase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to quantify the conversion of a substrate to ammonia, which is indicative of cytosine deaminase activity.

-

Sample Preparation:

-

Homogenize 10 mg of tissue or cell pellet in 100 µL of ice-cold CDA Assay Buffer using a Dounce homogenizer.[26][27]

-

Incubate the homogenate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate).[27]

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Standard Curve Preparation:

-

Prepare a series of Ammonium Chloride standards (e.g., 0, 200, 400, 600, 800, 1000 pmol/well) in a 96-well plate.[26]

-

Adjust the final volume of each standard well to 50 µL with CDA Assay Buffer.

-

-

Reaction Setup:

-

Add 2-30 µL of cell lysate to sample wells.

-

Prepare a parallel sample background control well for each sample, omitting the substrate.[26]

-

Add CDA Assay Buffer to bring the volume in all sample and background wells to 40 µL.

-

Prepare a positive control using reconstituted Cytidine Deaminase enzyme.

-

Add 10 µL of CDA Substrate to all sample and positive control wells. Do not add substrate to the background control wells.

-

Mix gently and incubate at 37°C for 30 minutes.

-

-

Measurement:

-

Prepare a "Reaction Mix" containing the developer and enzyme mix as per the manufacturer's instructions.

-

Add 150 µL of the Reaction Mix to all wells (standards, samples, and backgrounds).

-

Measure fluorescence in kinetic mode at 37°C for 30 minutes, with excitation at 410 nm and emission at 470 nm.[26]

-

-

Data Analysis:

-

Subtract the background control readings from the sample readings.

-

Plot the standard curve and determine the concentration of ammonia generated in the sample wells.

-

Calculate the enzyme activity and normalize to the protein concentration of the sample.

-

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

-

Preparation of 5-FC Dilutions:

-

Prepare a stock solution of 5-FC.

-

Perform a twofold serial dilution of 5-FC in RPMI 1640 medium in a 96-well microtiter plate. Final concentrations should typically range from 0.12 to 128 µg/mL.[21]

-

-

Inoculum Preparation:

-

Culture the fungal isolate (e.g., Candida spp.) on Sabouraud dextrose agar.

-

Prepare a yeast suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1.5 x 10³ cells/mL in the wells.[21]

-

-

Inoculation and Incubation:

-

Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing the 5-FC dilutions.

-

Include a drug-free growth control well and a yeast-free sterility control well.

-

Incubate the plates at 35°C for 48 hours.[21]

-

-

Endpoint Determination:

-

Read the Minimum Inhibitory Concentration (MIC) endpoint visually or with a spectrophotometer.

-

The MIC is defined as the lowest drug concentration that causes a prominent (~50%) decrease in turbidity compared to the growth control well.[21]

-

Quality control should be performed using reference strains (e.g., C. parapsilosis ATCC 22019).[21]

-

Protocol: HPLC for Quantification of 5-FC and Metabolites

This protocol outlines a general method for the simultaneous detection of 5-FC and its major anabolic metabolites.

-

Sample Preparation (from cell culture):

-

Harvest cells and perform cell lysis (e.g., sonication or freeze-thaw cycles).

-

Precipitate proteins from the lysate using an agent like trichloroacetic acid.[25]

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

The supernatant can be directly injected or further purified if necessary.

-

-

Chromatographic Conditions:

-

Detection:

-

Quantification:

-

Prepare calibration curves for 5-FC, 5-FU, 5-fluorouridine, FUMP, and FdUMP using standards of known concentrations (e.g., 1-200 µg/mL).[28][29]

-

An internal standard (e.g., 5-methylcytosine) should be used to improve accuracy.[25]

-

Calculate the concentration of each metabolite in the samples by comparing their peak areas to the respective standard curves.

-

Visualizations

Caption: Metabolic activation pathway of 5-Fluorocytosine (5-FC) in susceptible cells.

Caption: Workflow for tracing labeled 5-FC metabolites using HPLC.

Caption: Logical diagram of 5-FC's dual cytotoxic mechanisms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 4. Metabolic studies with 5-fluorocytosine-6-14C in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of 5-fluorocytosine-2-14-C and of cytosine-14-C in the rat and the disposition of 5-fluorocytosine-2-14-C in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yeast Cytosine Deaminase Mutants with Increased Thermostability Impart Sensitivity to 5-Fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil [frontiersin.org]

- 10. Metabolism of 5-fluorocytosine to 5-fluorouracil in human colorectal tumor cells transduced with the cytosine deaminase gene: significant antitumor effects when only a small percentage of tumor cells express cytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro studies with 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical Pharmacokinetics of Oral Controlled-Release 5-Fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cda-amc.ca [cda-amc.ca]

- 26. assaygenie.com [assaygenie.com]

- 27. abcam.com [abcam.com]

- 28. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Biological conversion of 5-Fluorocytosine-13C,15N2 to 5-Fluorouracil

An In-depth Technical Guide to the Biological Conversion of 5-Fluorocytosine-¹³C,¹⁵N₂ to 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of the non-toxic prodrug 5-Fluorocytosine (5-FC) into the potent chemotherapeutic agent 5-Fluorouracil (5-FU) is a cornerstone of modern antifungal treatments and a highly promising strategy in cancer treatment known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1][2] This process relies on the enzyme cytosine deaminase (CD), which is present in various microbes but absent in mammalian cells.[3][4] The targeted delivery of the CD gene to tumor cells enables the localized synthesis of 5-FU, minimizing systemic toxicity.[1] The use of isotopically labeled 5-Fluorocytosine-¹³C,¹⁵N₂ provides an invaluable tool for researchers to precisely track the metabolic fate of the prodrug, quantify conversion rates, and elucidate downstream mechanisms of action using mass spectrometry-based techniques. This guide details the core biochemical pathway, presents key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying processes.

Core Biochemical Pathway

The efficacy of the 5-FC/CD system hinges on a multi-step intracellular process that begins with the uptake of the prodrug and culminates in the disruption of essential cellular processes like DNA and RNA synthesis.[5][6]

-

Cellular Uptake : 5-FC is actively transported into target cells (e.g., fungal or CD-expressing tumor cells) by a membrane-bound enzyme called cytosine permease.[3][7]

-

Enzymatic Conversion : Once inside the cell, cytosine deaminase catalyzes the hydrolytic deamination of 5-Fluorocytosine-¹³C,¹⁵N₂. This reaction removes the amino group from the pyrimidine ring, converting it into 5-Fluorouracil, which retains the ¹³C and one of the ¹⁵N atoms from the original molecule. This conversion is the critical selective step, as mammalian cells lack this enzyme.[3][5]

-

Anabolic Activation & Cytotoxicity : The resulting 5-FU is then further metabolized by intracellular enzymes through two primary pathways to exert its cytotoxic effects:[5][7]

-

RNA Disruption : 5-FU is converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uracil. This incorporation disrupts RNA processing and protein synthesis, leading to cell death.[7]

-

DNA Synthesis Inhibition : 5-FU is also converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthase.[5] This inhibition blocks the synthesis of thymidine, a crucial component of DNA, thereby halting DNA replication and repair.[5]

-

The use of ¹³C and ¹⁵N labels allows researchers to distinguish the prodrug and its metabolites from their endogenous, unlabeled counterparts, enabling precise quantification and flux analysis.

Quantitative Data & Enzyme Comparison

The efficiency of the 5-FC to 5-FU conversion is highly dependent on the source of the cytosine deaminase enzyme. Studies have shown that yeast cytosine deaminase (yCD) is significantly more efficient at converting 5-FC than bacterial cytosine deaminase (bCD), primarily due to a much lower Michaelis constant (Kₘ).[8][9] This enhanced efficiency translates to greater therapeutic efficacy in preclinical models.[10][11]

Table 1: Kinetic Properties of Bacterial vs. Yeast Cytosine Deaminase for 5-FC

| Enzyme Source | Kₘ for 5-FC (mM) | Relative Vₘₐₓ for 5-FC | Reference |

|---|---|---|---|

| Bacterial (bCD) | 4.36 | 1.0 | [8] |

| Yeast (yCD) | 0.20 | 4.0 | [8] |

A lower Kₘ indicates a higher affinity of the enzyme for the substrate.

Table 2: In Vivo 5-FU Production in Human Colon Cancer Xenografts

| Cell Line | 5-FC Administration | Peak 5-FU in Tumor (µM) | Reference |

|---|---|---|---|

| HT29/bCD | 1000 mg/kg, i.p. | ~20 | [10] |

| HT29/yCD | 1000 mg/kg, i.p. | ~300 | [10] |

Data demonstrates the superior in vivo conversion efficiency of yCD, resulting in a 15-fold higher intratumoral concentration of the active drug 5-FU.

Experimental Protocols

Protocol 1: In Vitro Conversion Assay in CD-Expressing Cancer Cells

This protocol outlines a method to quantify the conversion of 5-Fluorocytosine-¹³C,¹⁵N₂ to 5-Fluorouracil in cancer cells engineered to express cytosine deaminase.

1. Cell Culture and Transduction:

-

Culture a human cancer cell line (e.g., HT29 human colon cancer) in appropriate media.

-

Transduce the cells with a viral vector (e.g., lentivirus or adenovirus) carrying the gene for either yeast (yCD) or bacterial (bCD) cytosine deaminase. Generate a stable cell line expressing the enzyme.[8][10]

-

Culture a non-transduced parental cell line as a negative control.

2. Incubation with Labeled Prodrug:

-

Plate an equal number of cells from the CD-expressing and control cell lines.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing a known concentration of 5-Fluorocytosine-¹³C,¹⁵N₂ (e.g., 100 µM).

-

Incubate for a defined time course (e.g., 0, 4, 8, 24 hours).

3. Sample Collection and Extraction:

-

At each time point, collect both the cell culture medium and the cells.

-

For the medium, centrifuge to remove debris and collect the supernatant.

-

For the cells, wash twice with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles in a methanol/water solution).

-

Centrifuge the cell lysate to pellet debris and collect the supernatant containing intracellular metabolites.

4. Sample Analysis:

-

Analyze the collected supernatant from both medium and cell lysates using LC-MS/MS as described in Protocol 2.

-

Quantify the concentrations of ¹³C,¹⁵N₂-5-FC and its labeled metabolite ¹³C,¹⁵N₁-5-FU.

Protocol 2: Analysis of ¹³C,¹⁵N₂-5-FC and Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules in complex biological samples.

1. Chromatographic Separation:

-

Use a High-Performance Liquid Chromatography (HPLC) system.[12][13]

-

Employ a suitable column (e.g., a reverse-phase C18 column) to separate 5-FC from 5-FU and other metabolites based on their physicochemical properties.

-

Develop a gradient elution method using solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

2. Mass Spectrometric Detection:

-

Use a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Operate the instrument in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

-

Define specific MRM transitions for the labeled parent compound and its expected labeled product:

- ¹³C,¹⁵N₂-5-FC: Monitor the transition from its labeled parent mass (m/z) to a specific fragment ion mass.

- ¹³C,¹⁵N₁-5-FU: Monitor the transition from its labeled parent mass to a specific fragment ion mass.

-

The use of stable isotopes ensures that the detected masses are distinct from any endogenous molecules, eliminating background interference.

3. Quantification:

-

Prepare a standard curve using known concentrations of pure ¹³C,¹⁵N₂-5-FC and ¹³C,¹⁵N₁-5-FU in a matrix matching the experimental samples (e.g., cell culture medium or cell lysate).

-

Process the experimental samples alongside the standards.

-

Calculate the concentrations in the unknown samples by interpolating their peak areas from the standard curve.

Application in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The conversion of 5-FC to 5-FU is the basis of a powerful cancer therapy strategy.[14] The logic involves delivering the gene for a non-mammalian enzyme (cytosine deaminase) specifically to tumor cells.[15] These cells then gain the unique ability to convert the systemically administered, non-toxic prodrug (5-FC) into a potent cytotoxin (5-FU) directly within the tumor microenvironment.[1] This localized drug synthesis leads to the death of the engineered tumor cells and, importantly, adjacent non-engineered tumor cells through a phenomenon known as the "bystander effect," as the small 5-FU molecule can diffuse into neighboring cells.[2][16]

References

- 1. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene-Directed Enzyme Prodrug Cancer Therapy | Oncohema Key [oncohemakey.com]

- 3. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 6. toku-e.com [toku-e.com]

- 7. academic.oup.com [academic.oup.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Superiority of yeast over bacterial cytosine deaminase for enzyme/prodrug gene therapy in colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Yeast cytosine deaminase improves radiosensitization and bystander effect by 5-fluorocytosine of human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. journals.asm.org [journals.asm.org]

- 13. cda-amc.ca [cda-amc.ca]

- 14. scivisionpub.com [scivisionpub.com]

- 15. Yeast Cytosine Deaminase Mutants with Increased Thermostability Impart Sensitivity to 5-Fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

In-Depth Technical Guide to the Physical Characteristics of 5-Fluoro Cytosine-13C,15N2 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Fluoro Cytosine-13C,15N2 powder. The information is curated for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their work.

Chemical and Physical Properties

5-Fluoro Cytosine-13C,15N2 is a stable, isotopically labeled version of the antifungal agent 5-Fluorocytosine. The incorporation of carbon-13 and nitrogen-15 isotopes makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) or mass spectrometry (MS).

Table 1: General and Physical Properties

| Property | Value |

| Appearance | White to off-white or light brown solid/crystalline powder.[1][2] |

| Molecular Formula | C₃¹³CH₄F¹⁵N₂NO |

| Molecular Weight | 132.07 g/mol [1][3][4] |

| CAS Number | 1216616-31-7[1][5] |

| Melting Point | Approximately 295-300 °C (with decomposition) for the non-labeled compound.[6][7] |

| Solubility | Sparingly soluble in water.[8] Soluble in DMSO at approximately 0.2 mg/mL. The solubility in PBS (pH 7.2) is about 0.5 mg/ml.[9] For other solvents, it is recommended to refer to the Certificate of Analysis (COA).[10] |

| Purity | Typically >95% to >98% as determined by HPLC.[5][10] |

| Isotopic Enrichment | Minimum 99% for ¹³C and 98% for ¹⁵N.[10] |

Table 2: Storage and Stability

| Condition | Recommendation |

| Storage Temperature | -20°C or 2-8°C.[2][5][8] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12] Protect from light.[8] The compound is hygroscopic.[2] |

| Stability | Stable for at least one year when stored correctly.[10] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of 5-Fluoro Cytosine-13C,15N2 are not widely published. However, the methodologies used for its non-labeled counterpart, 5-Fluorocytosine, are directly applicable, with adjustments for the difference in mass for mass spectrometry.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for 5-Fluorocytosine and is suitable for determining the purity of 5-Fluoro Cytosine-13C,15N2.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of formic acid and water (e.g., 1:99 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Sample Preparation:

-

Accurately weigh and dissolve the 5-Fluoro Cytosine-13C,15N2 powder in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Injection Volume: 10-20 µL.

-

Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the identity and isotopic labeling of 5-Fluoro Cytosine-13C,15N2.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve an appropriate amount of the powder in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Experiments:

-

¹H NMR: To determine the proton environment and confirm the overall structure.

-

¹³C NMR: To confirm the position of the ¹³C label. The signal corresponding to the labeled carbon will be significantly enhanced.

-

¹⁵N NMR: To confirm the positions of the ¹⁵N labels. This may require specialized equipment and longer acquisition times.

-

¹⁹F NMR: To observe the fluorine atom.

-

-

Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the molecular structure and the sites of isotopic labeling.

Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the isotopically labeled compound and to assess its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Sample Preparation:

-

Dissolve a small amount of the powder in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

-

Analysis:

-

The mass spectrum will show a molecular ion peak corresponding to the calculated mass of 5-Fluoro Cytosine-13C,15N2 (132.07 Da).

-

The isotopic distribution of the molecular ion peak can be analyzed to confirm the degree of isotopic enrichment.

-

Mechanism of Action and Metabolic Pathway

5-Fluorocytosine is a prodrug that is selectively toxic to fungal cells. Its mechanism of action involves intracellular conversion to the anticancer drug 5-fluorouracil (5-FU), which then disrupts DNA and RNA synthesis. The isotopically labeled 5-Fluoro Cytosine-13C,15N2 is expected to follow the same metabolic pathway, allowing researchers to trace its fate in biological systems.

Caption: Metabolic activation of 5-Fluorocytosine in fungal cells.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new batch of 5-Fluoro Cytosine-13C,15N2 powder.

Caption: A typical workflow for characterizing the powder.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the metabolism of flucytosine in Aspergillus species by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple Quantitation of Flucytosine in Low Volume Serum Samples and Evaluation of Common Endogenous Interferences by HPLC-UV [scirp.org]

- 5. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Fluorocytosine(2022-85-7) 1H NMR spectrum [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Non-invasive 19F MR spectroscopy of 5-fluorocytosine to 5-fluorouracil conversion by recombinant Salmonella in tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. cda-amc.ca [cda-amc.ca]

The In Vivo Odyssey of 5-Fluorocytosine: A Technical Guide to its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of 5-Fluorocytosine (5-FC) in vivo. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this potent antifungal agent.

Introduction: The Dual-Faceted Nature of 5-Fluorocytosine

5-Fluorocytosine (flucytosine; 5-FC), a fluorinated analogue of cytosine, was initially synthesized in 1957 as a potential anti-tumor agent.[1] While its efficacy against tumors was limited, it was discovered to possess significant antifungal properties, leading to its clinical use in treating severe systemic mycoses, such as cryptococcosis and candidosis.[1][2] 5-FC itself is a prodrug, meaning it has no intrinsic antifungal activity.[1][2] Its therapeutic effect is contingent upon its conversion to the active compound, 5-Fluorouracil (5-FU), within susceptible fungal cells.[1][3] This selective conversion is the cornerstone of its antifungal action and its relative safety in mammalian hosts, which largely lack the necessary converting enzyme.[3][4] However, the in vivo conversion of 5-FC to 5-FU, albeit minimal, can occur in humans, potentially contributing to clinical toxicity.[5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The clinical efficacy and safety of 5-FC are intrinsically linked to its pharmacokinetic properties. A thorough understanding of its ADME profile is therefore paramount for optimal therapeutic use.

Absorption

5-FC is rapidly and almost completely absorbed following oral administration, with a bioavailability reported to be between 76% and 89%.[1][7] Peak serum concentrations are typically reached within one to two hours after a single oral dose.[1][7]

Distribution

5-FC penetrates well into most body tissues and fluids, including the cerebrospinal fluid.[1] Its apparent volume of distribution is comparable to that of total body water.[1]

Metabolism

The primary metabolic event for 5-FC's antifungal activity is its conversion to 5-FU. This conversion is efficiently catalyzed by the enzyme cytosine deaminase, which is present in susceptible fungi but largely absent in mammalian cells.[2][3] However, evidence suggests that the microflora in the human gut can also mediate the conversion of 5-FC to 5-FU, which may be a contributing factor to the observed hematological and gastrointestinal toxicity in some patients.[1][8][9][10] Studies have shown that chronic exposure to 5-FC may induce the enzymes responsible for this conversion in the intestinal microflora.[8][9][10]

Excretion

5-FC is primarily eliminated from the body by the kidneys through glomerular filtration, with no significant tubular reabsorption or secretion.[1][11] Consequently, the plasma clearance of the drug is closely correlated with creatinine clearance.[1] A small fraction of the administered dose is excreted in the feces.[12]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of 5-Fluorocytosine in humans with normal renal function.

| Parameter | Value | Reference |

| Bioavailability | 76-89% | [1][7] |

| Time to Peak Serum Concentration (Tmax) | 1-2 hours | [1][7] |

| Peak Serum Concentration (Cmax) | 30-45 mcg/mL (after a 150 mg/kg single dose) | [7] |

| Half-life (t1/2) | 3-4 hours | [1] |

| Volume of Distribution (Vd) | Approximates total body water | [1] |

| Primary Route of Elimination | Renal (Glomerular Filtration) | [1][11] |

| Recommended Therapeutic Peak Concentration | 30-80 µg/mL | [13] |

| Toxic Concentration | >100 µg/mL | [1][13] |

The Metabolic Pathway and Mechanism of Action

The antifungal efficacy of 5-FC hinges on a specific metabolic pathway within the fungal cell, leading to the disruption of essential cellular processes.

Caption: Metabolic pathway of 5-Fluorocytosine in fungal cells.

Once transported into the fungal cell by cytosine permease, 5-FC is rapidly deaminated to 5-FU by cytosine deaminase.[2][3] 5-FU is then further metabolized through two main pathways:

-

Inhibition of RNA and Protein Synthesis: 5-FU is converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into fungal RNA. This disrupts RNA processing and protein synthesis.[1][3][7]

-

Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthetase.[1][3] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of thymidylate synthetase leads to a depletion of thymidine, thereby impairing DNA replication.[3]

Experimental Protocols for In Vivo Studies

The investigation of 5-FC's metabolic fate in vivo typically involves animal models and sophisticated analytical techniques to quantify the parent drug and its metabolites in biological matrices.

Animal Models

Various animal models, including mice, rats, rabbits, and dogs, have been utilized to study the pharmacokinetics and metabolism of 5-FC.[14][15] Neutropenic murine models of disseminated candidiasis are commonly employed to assess the in vivo efficacy and pharmacodynamics of 5-FC.[16][17]

Sample Collection and Preparation

Blood, urine, and tissue samples are collected at various time points after administration of 5-FC. For the analysis of 5-FC and its metabolites, plasma or serum is typically separated from blood samples. A common sample preparation technique for HPLC analysis is protein precipitation using an agent like trichloroacetic acid.[13]

Analytical Quantification

Several analytical methods are available for the quantification of 5-FC and 5-FU in biological samples. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a widely used method that can effectively separate 5-FC from its metabolite 5-FU.[13] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity for detecting low concentrations of 5-FU in serum.[5][6]

The following workflow illustrates a typical experimental design for studying the in vivo metabolism of 5-FC.

Caption: A typical experimental workflow for in vivo 5-FC metabolism studies.

Logical Relationship of 5-FC's Mechanism of Action

The antifungal effect of 5-FC is a result of a logical cascade of events, starting from its selective uptake by the fungal cell to the ultimate disruption of vital cellular functions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. UpToDate 2018 [doctorabad.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. cda-amc.ca [cda-amc.ca]

- 14. Metabolic studies with 5-fluorocytosine-6-14C in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. In Vivo Characterization of the Pharmacodynamics of Flucytosine in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Fluorocytosine in the treatment of experimental candidiasis in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 19F NMR Spectroscopy Studies Using 5-Fluoro Cytosine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC) is an antifungal and antineoplastic prodrug that exerts its cytotoxic effects upon conversion to 5-fluorouracil (5-FU). ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to monitor the metabolic fate of 5-FC in real-time within biological systems. The use of isotopically labeled 5-Fluoro Cytosine-¹³C,¹⁵N₂ offers significant advantages for these studies, enabling advanced NMR experiments for unambiguous metabolite identification, quantification, and the study of molecular interactions.

The ¹⁹F nucleus is an excellent probe for in-vivo studies due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous background signals in biological systems.[1] The large chemical shift dispersion of ¹⁹F provides high resolution for distinguishing different fluorinated metabolites.[2] The incorporation of ¹³C and ¹⁵N isotopes into the 5-FC molecule provides additional NMR-active nuclei, which can be exploited through heteronuclear correlation spectroscopy to gain deeper insights into the metabolic pathways and the structural environment of the drug and its metabolites.[3][4]

Applications

The application of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in ¹⁹F NMR spectroscopy is particularly valuable in the following areas:

-

Drug Metabolism Studies: Non-invasively tracking the conversion of 5-FC to its active metabolites, such as 5-FU, 5-fluorouridine (FUR), and 5-fluoro-2'-deoxyuridine (FUdR), and their subsequent anabolism to fluorinated nucleotides.[5][6] This allows for the investigation of enzyme kinetics and metabolic flux in various cell types or organisms.

-

Mechanism of Action and Resistance: Elucidating the biochemical pathways leading to the cytotoxic effects of 5-FC and investigating mechanisms of drug resistance.[5] For instance, defects in enzymes like cytosine deaminase or UMP pyrophosphorylase can be monitored by observing the accumulation of 5-FC and the reduction of downstream metabolites.[7]

-

In-Cell Drug Discovery: Screening for compounds that modulate the metabolic activation of 5-FC or interact with its downstream targets. The distinct ¹⁹F signals provide a clear readout for target engagement and pathway modulation.[8]

-

Quantitative Pharmacokinetics: Determining the concentration of 5-FC and its metabolites in cells and tissues over time, providing crucial data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.[7] The isotopic labels can serve as internal references for highly accurate quantification.

Signaling Pathway and Experimental Workflow

The metabolic activation of 5-Fluorocytosine is a multi-step process. The following diagram illustrates the key enzymatic conversions that can be monitored using ¹⁹F NMR.

The general workflow for conducting a ¹⁹F NMR study with 5-Fluoro Cytosine-¹³C,¹⁵N₂ is depicted below.

Data Presentation

The following table summarizes the typical ¹⁹F NMR chemical shifts of 5-FC and its major metabolites. Chemical shifts are referenced to an external standard, typically trifluoroacetic acid (TFA) at -76.55 ppm or fluorotrichloromethane (CFCl₃) at 0 ppm.

| Compound | Abbreviation | Typical ¹⁹F Chemical Shift (ppm) relative to CFCl₃ |

| 5-Fluorocytosine | 5-FC | ~ -166 |

| 5-Fluorouracil | 5-FU | ~ -168 |

| 5-Fluorouridine | FUR | ~ -167 |

| 5-Fluorouridine Monophosphate | FUMP | ~ -167 |

| 5-Fluorouridine Diphosphate | FUDP | ~ -167 |

| 5-Fluorouridine Triphosphate | FUTP | ~ -167 |

| 5-Fluoro-2'-deoxyuridine | FUdR | ~ -167 |

| 5-Fluoro-2'-deoxyuridine Monophosphate | FdUMP | ~ -169 |

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and binding to macromolecules.

Experimental Protocols

Protocol 1: In-Cell ¹⁹F NMR Spectroscopy of 5-FC Metabolism

This protocol describes the general procedure for monitoring the metabolism of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in cultured cells.

1. Cell Culture and Treatment: a. Culture the cells of interest to the desired density (e.g., 1-5 x 10⁷ cells/mL). b. Introduce 5-Fluoro Cytosine-¹³C,¹⁵N₂ to the cell culture medium at a final concentration typically ranging from 0.1 to 1 mM. c. Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the metabolic conversion.

2. Sample Preparation for NMR: a. Harvest the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes) at 4°C. b. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular 5-FC. c. Resuspend the cell pellet in a minimal volume of NMR buffer (e.g., PBS in 90% H₂O/10% D₂O) to achieve a high cell density. d. Transfer the cell suspension to a 5 mm NMR tube. For higher sensitivity, a Shigemi tube can be used.[3]

3. ¹⁹F NMR Data Acquisition: a. Acquire 1D ¹⁹F NMR spectra at a constant temperature (e.g., 37°C for mammalian cells). b. Use a simple pulse-acquire sequence. c. Key acquisition parameters to consider:

- Pulse Angle: 90° for optimal signal.

- Spectral Width: Sufficient to cover all expected metabolite signals (e.g., 200 ppm).

- Acquisition Time: Typically 0.5 - 1 second.

- Relaxation Delay (D1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest for accurate quantification.[9] If T₁ values are unknown, a longer delay (e.g., 30-60 seconds) is recommended.[10]

- Number of Scans: Dependent on the concentration of metabolites and the desired signal-to-noise ratio. For in-cell experiments, a large number of scans (e.g., 1024 or more) may be necessary.[11]

4. Data Processing and Analysis: a. Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. b. Perform Fourier transformation, phase correction, and baseline correction. c. Identify the peaks corresponding to 5-FC and its metabolites based on their chemical shifts. d. Integrate the peak areas to determine the relative concentrations of each metabolite. For absolute quantification, an internal standard of known concentration can be added.

Protocol 2: Heteronuclear Correlation Spectroscopy (¹⁹F-¹³C and ¹⁹F-¹⁵N)

The ¹³C and ¹⁵N labels in 5-Fluoro Cytosine-¹³C,¹⁵N₂ allow for the use of 2D heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to unambiguously assign ¹⁹F signals and probe the molecular environment.

1. Sample Preparation: a. Prepare the sample as described in Protocol 1. For in-vitro studies, dissolve the 5-Fluoro Cytosine-¹³C,¹⁵N₂ and its metabolites in a suitable deuterated solvent.

2. NMR Data Acquisition: a. Acquire 2D ¹⁹F-¹³C or ¹⁹F-¹⁵N HSQC/HMBC spectra. b. These experiments correlate the ¹⁹F nucleus with directly bonded (HSQC) or long-range coupled (HMBC) ¹³C or ¹⁵N nuclei. c. The choice of pulse sequence and parameters will depend on the specific spectrometer and probe capabilities. d. Key considerations:

- The large chemical shift range of ¹⁹F may require the use of specialized pulse sequences with adiabatic pulses to achieve uniform excitation.

- The optimization of delays for coherence transfer will depend on the expected one-bond and long-range J-coupling constants (J(¹⁹F-¹³C) and J(¹⁹F-¹⁵N)).

3. Data Processing and Analysis: a. Process the 2D data with appropriate window functions, Fourier transformation, and phasing. b. The resulting 2D spectrum will show correlation peaks between the ¹⁹F chemical shift on one axis and the ¹³C or ¹⁵N chemical shift on the other axis. c. These correlations provide definitive assignments of the ¹⁹F signals to specific metabolites, as the ¹³C and ¹⁵N chemical shifts are highly sensitive to the molecular structure.

Advantages of Using 5-Fluoro Cytosine-¹³C,¹⁵N₂

The primary advantage of using the isotopically labeled compound lies in the ability to perform advanced NMR experiments that are not possible with the unlabeled analog.

-

Unambiguous Signal Assignment: In complex biological matrices, ¹⁹F signals from different metabolites may overlap. 2D ¹⁹F-¹³C or ¹⁹F-¹⁵N correlation experiments provide an additional dimension of chemical shifts, allowing for the clear resolution and assignment of individual metabolite signals.[12][13]

-

Structural and Environmental Probing: The scalar couplings (J-couplings) between ¹⁹F and the neighboring ¹³C and ¹⁵N nuclei can provide valuable information about the electronic structure and conformation of the metabolites. Changes in these couplings upon binding to macromolecules can be used to study drug-target interactions.

-

Enhanced Quantitative Accuracy: The isotopically labeled compound can serve as an ideal internal standard for quantification, as it has nearly identical chemical and physical properties to the unlabeled species, ensuring that any variations in sample handling or instrument response affect both equally.

-

Advanced NMR Techniques: For studies involving the interaction of 5-FC metabolites with large biomolecules (e.g., enzymes or RNA), the ¹⁹F-¹³C spin pair can be utilized in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments to obtain narrower linewidths and improved spectral resolution.[2][3]

By leveraging the unique properties of the ¹⁹F nucleus and the additional information provided by ¹³C and ¹⁵N labeling, researchers can gain a comprehensive understanding of the pharmacology of 5-Fluorocytosine, paving the way for the development of more effective therapeutic strategies.

References

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 19F nuclear magnetic resonance study of uptake and metabolism of 5-fluorocytosine in susceptible and resistant strains of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the metabolism of flucytosine in Aspergillus species by 19F nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Noninvasive and quantitative 19F nuclear magnetic resonance study of flucytosine metabolism in Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. acgpubs.org [acgpubs.org]

- 11. flore.unifi.it [flore.unifi.it]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-dimensional 19F-13C correlation NMR for 19F resonance assignment of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Fluoro Cytosine-¹³C,¹⁵N₂ as an Internal Standard in Clinical Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), or flucytosine, is a potent antifungal agent primarily used in combination therapy for severe systemic fungal infections, such as those caused by Cryptococcus and Candida species.[1][2] Therapeutic drug monitoring (TDM) of 5-FC is crucial due to its narrow therapeutic window and the risk of dose-related toxicities, including bone marrow suppression and hepatotoxicity.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for TDM due to its high sensitivity and specificity.[1][5]

The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification in clinical mass spectrometry.[6] 5-Fluoro Cytosine-¹³C,¹⁵N₂ serves as an ideal internal standard for the quantification of 5-FC. Its chemical properties are virtually identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results.

Applications